6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine
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Overview
Description
6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine is a compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a benzoxazole ring fused with a tetrazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoxazole with sodium azide and a suitable catalyst to introduce the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar solvents like DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Utilized in the development of high-energy materials and propellants due to its energetic properties.
Mechanism of Action
The mechanism of action of 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The benzoxazole ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3,6-bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz): Known for its high nitrogen content and energetic properties.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Used in the synthesis of biologically active molecules.
Uniqueness
Its structural features make it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H6N6O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
6-(2H-tetrazol-5-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H6N6O/c9-8-10-5-2-1-4(3-6(5)15-8)7-11-13-14-12-7/h1-3H,(H2,9,10)(H,11,12,13,14) |
InChI Key |
UHWZYOWIECYGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=NNN=N3)OC(=N2)N |
Origin of Product |
United States |
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